REACTION_CXSMILES
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[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[Cl:15][CH:16]([Cl:20])[C:17](Cl)=[O:18]>>[NH:7]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:17](=[O:18])[CH:16]([Cl:20])[Cl:15])=[CH:10][CH:9]=1)[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1
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Name
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|
Quantity
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36.8 g
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Type
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reactant
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Smiles
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C1=CC=C(C=C1)NC2=CC=C(C=C2)N
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Name
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|
Quantity
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29.8 g
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Type
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reactant
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Smiles
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ClC(C(=O)Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product is recrystallized from benzene
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Name
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|
Type
|
|
Smiles
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N(C1=CC=CC=C1)C1=CC=C(NC(C(Cl)Cl)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |